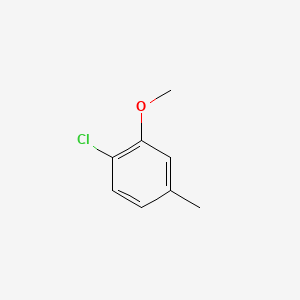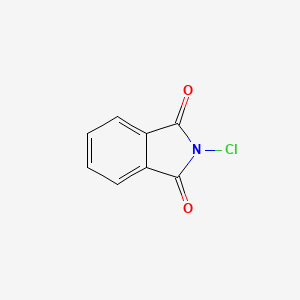
3-Methylbenzophenone
Übersicht
Beschreibung
3-Methylbenzophenone, also known as (3-Methylphenyl)(phenyl)methanone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where a methyl group is substituted at the meta position of one of the phenyl rings. This compound is used in various scientific research applications and industrial processes due to its unique chemical properties .
Biochemische Analyse
Biochemical Properties
3-Methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular proteins and DNA, potentially causing toxic effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn can alter gene expression profiles. Additionally, this compound has been observed to induce oxidative stress in cells, leading to changes in cellular metabolism and potential cell damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting the activity of cytochrome P450 enzymes. This inhibition can lead to the accumulation of other substrates of these enzymes, thereby affecting various metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and potential carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo hydroxylation and other oxidative reactions, leading to the formation of various metabolites. These metabolic transformations can affect the overall metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and overall pharmacokinetics .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can also be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Its subcellular localization is influenced by its hydrophobic properties and potential post-translational modifications that may direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methylbenzaldehyde to form a secondary alcohol, which is then oxidized to this compound using an oxidizing agent like manganese dioxide (MnO2) .
Industrial Production Methods
In industrial settings, this compound is often produced by the same Friedel-Crafts acylation method due to its efficiency and scalability. The crude product is purified through crystallization and distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzophenone is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 3-Methylbenzophenone involves its ability to absorb UV light, which leads to the formation of reactive excited states. These excited states can initiate various photochemical reactions, such as the formation of free radicals. In biological systems, it can interact with proteins and other biomolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound, lacking the methyl group.
4-Methylbenzophenone: A similar compound with the methyl group at the para position.
2-Methylbenzophenone: A similar compound with the methyl group at the ortho position.
Uniqueness
3-Methylbenzophenone is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. The meta position of the methyl group affects the compound’s electronic distribution, making it distinct from its ortho and para counterparts .
Eigenschaften
IUPAC Name |
(3-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBLVRAVOIVZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214528 | |
| Record name | 3-Methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-65-2 | |
| Record name | 3-Methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7292QZ59E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While both 3-methylbenzophenone and 4-methylbenzophenone exhibit similar photochemical behavior to their parent compound benzophenone in most solvents, a distinct difference emerges in acidic aqueous solutions. This compound undergoes an unusual acid-catalyzed proton exchange reaction, termed "m-methyl activation," where the hydrogen atoms of the methyl group are replaced by deuterium from the solvent []. This reaction competes with photohydration and is most efficient at pH 0. Conversely, 4-methylbenzophenone only undergoes photohydration under similar acidic conditions [].
ANone: The "meta effect" describes the unusual photochemical reactivity observed in meta-substituted aromatic carbonyl compounds like this compound. This effect enables unique reactions in acidic water, distinct from typical photochemical pathways. Studies show that electron-donating substituents at the meta position, such as a hydroxyl group, can enhance the "meta effect" by stabilizing the reactive biradical intermediate formed during the reaction []. This stabilization facilitates reactions like the meta-methyl deprotonation observed in 3-fluoro-3'-methylbenzophenone [].
ANone: this compound (C14H12O) has a molecular weight of 196.25 g/mol. Its structure consists of two phenyl rings connected by a carbonyl group (C=O), with a methyl group (CH3) attached to the third position of one of the phenyl rings. While the core structure of benzophenone is planar, the addition of the methyl group in this compound introduces a slight non-planarity to the molecule [].
ANone: Research indicates that this compound can be employed as a starting material in organic synthesis. For instance, it is utilized in the synthesis of resole molecules, a type of phenolic resin []. This synthesis involves multiple steps, including oxidation, reduction, and demethylation reactions, ultimately leading to the formation of various hydroxymethyl-dihydroxydiphenylmethanes, which are essential building blocks for resoles [].
ANone: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to investigate this compound [, ]. These studies focused on understanding the electronic properties and reactivity of the molecule. For instance, DFT calculations helped rationalize the mechanism of acylation reactions involving this compound over acidic zeolites, revealing the role of zeolite framework structure in influencing reaction selectivity [].
ANone: this compound, along with other benzophenone derivatives, has been detected in food products []. This contamination is attributed to migration from printed paper/board packaging materials where these compounds are used in printing inks []. The presence of these compounds in food raises concerns about potential health risks and necessitates further investigation into their toxicological profiles and long-term effects.
ANone: Research suggests that this compound has potential as an anolyte material in all-organic flow batteries []. Its low potential and solvent-miscible properties make it suitable for developing high-voltage and energy-dense flow batteries. This application highlights the potential of this compound in advancing energy storage technologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















